4-Bromo-1-hexyl-1h-pyrazol-3-amine

Catalog No.
S14005181
CAS No.
M.F
C9H16BrN3
M. Wt
246.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-hexyl-1h-pyrazol-3-amine

Product Name

4-Bromo-1-hexyl-1h-pyrazol-3-amine

IUPAC Name

4-bromo-1-hexylpyrazol-3-amine

Molecular Formula

C9H16BrN3

Molecular Weight

246.15 g/mol

InChI

InChI=1S/C9H16BrN3/c1-2-3-4-5-6-13-7-8(10)9(11)12-13/h7H,2-6H2,1H3,(H2,11,12)

InChI Key

DTXSPGVBWDQPBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(C(=N1)N)Br

4-Bromo-1-hexyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family, characterized by the presence of a bromine atom at the fourth position and a hexyl group at the first position of the pyrazole ring. The molecular formula for this compound is C10_{10}H14_{14}BrN3_3, and it features a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest in pharmaceutical and agricultural chemistry due to its potential biological activities and applications.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form pyrazole oxides or reduced to yield other amine derivatives.
  • Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming more complex structures.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

The synthesis of 4-Bromo-1-hexyl-1H-pyrazol-3-amine can be achieved through several methods:

  • Direct Bromination: Starting from 1-hexylpyrazole, bromination can be conducted using brominating agents such as N-bromosuccinimide under controlled conditions.
  • Cyclization Reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds can lead to the formation of the pyrazole ring followed by bromination.
  • Multi-step Synthesis: Involves several reaction steps, including functional group modifications and purification processes to obtain the final product with high purity.

These methods vary in complexity and yield, influencing the choice of synthesis based on desired applications.

4-Bromo-1-hexyl-1H-pyrazol-3-amine has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug development due to its possible bioactivity.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide owing to its structural properties that may interact with biological systems in pests or plants.

Further research is needed to explore its efficacy and safety in these applications.

Interaction studies involving 4-Bromo-1-hexyl-1H-pyrazol-3-amine could focus on:

  • Enzyme Inhibition: Assessing how this compound interacts with specific enzymes that may be involved in disease processes.
  • Receptor Binding: Evaluating its affinity for various biological receptors could provide insights into its pharmacological profile.

Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-Bromo-1-hexyl-1H-pyrazol-3-amine. These include:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1-methyl-1H-pyrazol-5-amineMethyl group at position 1, bromine at position 4Different position of methyl group affects reactivity
4-Bromo-1-propyl-1H-pyrazol-3-aminePropyl group instead of hexylShorter alkyl chain may influence solubility
4-Bromo-pyrazoleNo alkyl substituentSimpler structure, primarily used as an intermediate

These compounds highlight the uniqueness of 4-Bromo-1-hexyl-1H-pyrazol-3-amine due to its longer alkyl chain, which may enhance lipophilicity and biological activity compared to others in its class. Further comparative studies could elucidate differences in their chemical behavior and biological effects.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

245.05276 g/mol

Monoisotopic Mass

245.05276 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types